molecular formula C19H19N3O4S B4735210 4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B4735210
M. Wt: 385.4 g/mol
InChI Key: PSWUVYJOZNTQNJ-UHFFFAOYSA-N
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Description

4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound with potential interest in various fields of chemistry and pharmacology. The structure features a quinoxalinone core, which is a fused ring system combining benzene and pyrazine, and a pyrrolidinylsulfonyl benzoyl substituent, indicating its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of quinoxalinone derivatives often involves cyclization reactions, nucleophilic substitutions, and condensation reactions. Techniques such as the temperature-tunable synthesis of related heterocyclic compounds from aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 have been employed, demonstrating the versatility and efficiency of synthetic approaches for constructing complex heterocycles (Porashar et al., 2022).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction, are crucial for confirming the stereochemistry and regiochemistry of synthesized compounds. Studies have reported the crystalline and molecular structure determination of related heterocycles, providing insights into their three-dimensional conformations and the effects of substituents on their structural properties (Mashevskaya et al., 2011).

Chemical Reactions and Properties

Quinoxalinone derivatives participate in a wide range of chemical reactions, including recyclization, ring expansions, and nucleophilic substitutions. The reactivity is significantly influenced by the nature of the substituents and the reaction conditions. For instance, recyclization reactions of pyrroloquinoxaline triones with benzoic acid hydrazides have led to the formation of novel benzamides, showcasing the compound's versatility in organic synthesis (Mashevskaya et al., 2011).

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c23-18-13-22(17-9-2-1-8-16(17)20-18)19(24)14-6-5-7-15(12-14)27(25,26)21-10-3-4-11-21/h1-2,5-9,12H,3-4,10-11,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUVYJOZNTQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(1-pyrrolidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
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